
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol, commonly known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a chiral compound, which means it exists in two enantiomeric forms, namely (R)-DBH and (S)-DBH.
作用机制
The exact mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. DBH has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. DBH has been found to reduce oxidative stress and lipid peroxidation, which are key contributors to neurodegeneration. It has also been shown to enhance mitochondrial function and reduce apoptosis, which are important cellular processes involved in maintaining neuronal health. Additionally, DBH has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. However, there are also some limitations to its use. DBH is a chiral compound, which means that it exists in two enantiomeric forms. Therefore, it is important to use the correct enantiomer in experiments to ensure accurate results. Additionally, the synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be challenging and time-consuming, which may limit its use in some experiments.
未来方向
There are several potential future directions for research involving (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DBH has been shown to have neuroprotective and anti-inflammatory properties, and further research in this area may lead to the development of new treatments for these diseases. Another potential future direction is in the study of the mechanisms of action of DBH. While some progress has been made in understanding its effects on various signaling pathways in the brain, further research is needed to fully elucidate its mechanism of action. Finally, there is also potential for the use of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in other fields, such as cancer research, where it has been shown to have anti-tumor properties in some studies. Further research in these areas may lead to new discoveries and potential therapeutic applications for DBH.
合成方法
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-benzofuran-1-carboxylic acid with either (R)- or (S)-1-phenylethanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol.
科学研究应用
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where DBH has been shown to have neuroprotective and anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
属性
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPVXJOUFQUBGS-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)
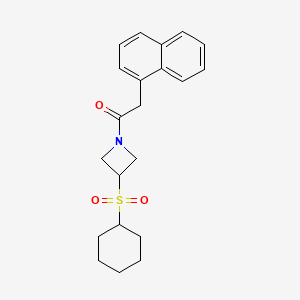
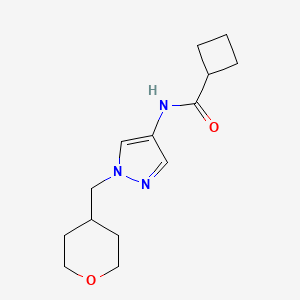

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)
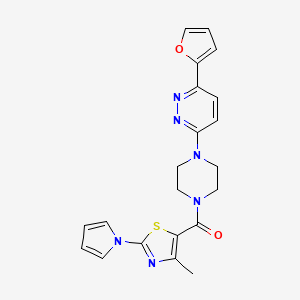
![1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889816.png)
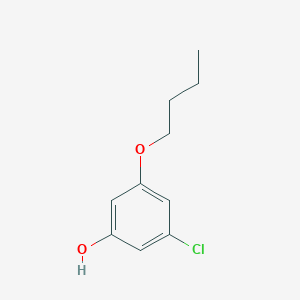
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)
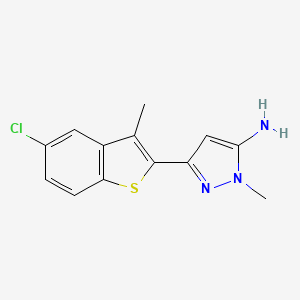
![N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride](/img/structure/B2889822.png)
![2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2889823.png)